

Spectroscopic Profile of 2-Ethylnitrobenzene: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethylnitrobenzene** (CAS No. 612-22-6), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

2-Ethylnitrobenzene ($C_8H_9NO_2$) is an aromatic compound with a molecular weight of 151.16 g/mol . The structural elucidation and confirmation of this molecule are routinely performed using a combination of spectroscopic techniques. 1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Data Presentation

The following sections provide a detailed summary of the quantitative spectroscopic data for **2-ethylnitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectra were acquired to determine the proton and carbon environments within the **2-ethylnitrobenzene** molecule.

Table 1: ¹H NMR Spectroscopic Data for **2-Ethylnitrobenzene**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.78	d	1	Ar-H
7.55	t	1	Ar-H
7.38	t	1	Ar-H
7.31	d	1	Ar-H
2.80	q	2	-CH ₂ -
1.25	t	3	-CH₃

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylnitrobenzene**

Chemical Shift (δ) ppm	Assignment
148.9	Ar-C (C-NO ₂)
138.1	Ar-C (C-CH ₂ CH ₃)
132.8	Ar-CH
129.2	Ar-CH
127.8	Ar-CH
124.0	Ar-CH
25.7	-CH ₂ -
14.8	-CH₃

Infrared (IR) Spectroscopy



The IR spectrum of **2-ethylnitrobenzene** reveals the presence of its key functional groups, particularly the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for 2-Ethylnitrobenzene

Wavenumber (cm⁻¹)	Intensity	Assignment
3080 - 2880	Medium	C-H stretch (Aromatic and Aliphatic)
1528	Strong	N-O asymmetric stretch (NO ₂)
1350	Strong	N-O symmetric stretch (NO ₂)
1610, 1450	Medium-Weak	C=C stretch (Aromatic ring)
785	Strong	C-H bend (ortho-disubstituted aromatic)
740	Strong	C-H bend (Aromatic)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of **2-ethylnitrobenzene**.

Table 4: Major Peaks in the Mass Spectrum of **2-Ethylnitrobenzene**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
151	40	[M] ⁺ (Molecular Ion)
134	100	[M-OH]+
106	45	[M-NO ₂] ⁺
91	30	[C ₇ H ₇] ⁺
77	35	[C ₆ H ₅] ⁺



Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented in this guide.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used for both ¹H and ¹³C NMR analyses.
- Sample Preparation: Approximately 10-20 mg of 2-ethylnitrobenzene was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The carbon NMR spectrum was acquired with proton decoupling. A spectral width of 0-220 ppm was used, with a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) was utilized.
- Sample Preparation: As **2-ethylnitrobenzene** is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A
 background spectrum of the clean salt plates was acquired first and automatically subtracted
 from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-tonoise ratio.

Mass Spectrometry (MS)

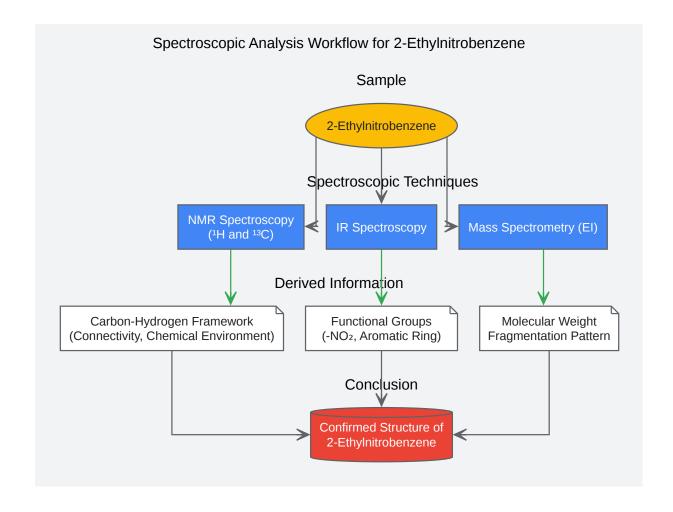


- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction (e.g., Agilent GC-MS system or equivalent).
- Sample Introduction: A dilute solution of **2-ethylnitrobenzene** in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The GC column separated the analyte from the solvent and any impurities before it entered the mass spectrometer.
- Ionization: In the EI source, the sample molecules were bombarded with a beam of highenergy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole analyzer). The detector recorded the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of **2-ethylnitrobenzene**.





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Caption: Workflow for the structural elucidation of **2-ethylnitrobenzene**.

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